molecular formula C15H12N2O3 B2837673 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole CAS No. 1421240-48-3

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B2837673
CAS No.: 1421240-48-3
M. Wt: 268.272
InChI Key: XWXWUUONEKRTML-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is a synthetic benzoxazole derivative intended for research and development purposes. The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its diverse biological activities. Compounds featuring this core structure are frequently investigated for a range of pharmacological properties, including serving as COX-2 inhibitors, and exhibiting anticancer, antimicrobial, and anti-inflammatory activities in preclinical research . The specific research applications and biological profile of this compound are not fully detailed in the public domain. Researchers are encouraged to explore its potential as a key intermediate in organic synthesis or as a candidate for high-throughput screening in the identification of novel therapeutic agents. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-4-3-5-11(6-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXWUUONEKRTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or other oxidized forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study demonstrated that certain benzoxazole derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents .

Anticancer Properties
Research has indicated that benzoxazole derivatives can possess anticancer activity. A derivative with a similar structure was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7) and colorectal carcinoma cells (HCT-116). The results showed that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity, suggesting that this compound may also exhibit similar properties .

Antifungal Activity
The antifungal potential of benzoxazole derivatives has been explored, with some compounds demonstrating efficacy against fungal pathogens. The synthesis of various benzoxazole derivatives has led to the identification of compounds with promising antifungal activity, indicating the potential for this compound in treating fungal infections .

Synthetic Applications

Synthetic Intermediates
this compound serves as an important synthetic intermediate in organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions. For example, its nitro group can be reduced to an amine, which can then participate in further reactions to create biologically active compounds .

Photographic Chemistry
The compound has potential applications in photographic chemistry as a synthetic intermediate for cyan-image-forming couplers. The derivatives synthesized from benzoxazoles are known to provide good color restoration upon development and exhibit excellent fastness to heat and humidity .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate antibacterial propertiesCompounds showed significant inhibition against E. coli and S. aureus
Cytotoxicity Evaluation Assess anticancer effectsEnhanced cytotoxicity observed in modified benzoxazole derivatives against cancer cell lines
Antifungal Evaluation Investigate antifungal potentialCertain derivatives demonstrated effective antifungal activity against pathogenic fungi

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazole derivatives exhibit varied physicochemical and biological properties depending on substituent positions and electronic effects. Below is a comparative analysis of 7-methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole with structurally analogous compounds:

Electronic and Steric Effects

  • Nitro Group Influence: The nitro group at position 5 in the target compound and analogs (e.g., 5c, 54, 65) imparts strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution or reduction.
  • Substituent Position: The 7-methyl group in the target compound introduces steric hindrance without significantly altering electronic properties, whereas 7-chloro (54) or 7-aryl (65) substituents modify both steric and electronic profiles.
  • Aromatic Moieties : Compounds with furan (5c, 54) or dimethoxyphenyl (65) groups exhibit extended π-systems, which may influence binding affinity in receptor interactions or fluorescence properties .

Biological Activity

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of a nitro group at the 5-position and a methyl group at the 2-position contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Interaction : The benzoxazole ring can modulate the activity of enzymes and receptors, influencing cellular signaling pathways that are crucial for therapeutic effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

  • In Vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Minimum Inhibitory Concentration (MIC) values have been reported between 250 µg/mL to 7.81 µg/mL, indicating a broad spectrum of activity .
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans25

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer : Effective against MCF-7 and MDA-MB-231 cells.
  • Lung Cancer : Exhibits activity against A549 and H1975 cell lines.

The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The findings revealed that this compound outperformed standard antibiotics against certain resistant strains .
  • Cytotoxicity in Cancer Models : In vitro assays conducted on different cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a benzoxazole core can be formed by cyclizing 2-amino-5-nitro-phenol derivatives with 3-methylbenzoyl chloride under reflux in anhydrous DMF. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro-substituted product. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency in later stages .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Confirm substituent positions (e.g., methyl and nitro groups) by comparing chemical shifts to analogous benzoxazoles .
  • IR Spectroscopy : Identify key functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and benzoxazole C=N at ~1630 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Ensure experimental C/H/N/O percentages align with theoretical values (±0.3%) .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) are preferred for reactions involving nitro groups due to their stability under reflux. Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted precursors. Final purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) or recrystallization (ethanol/water) yields high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified nitro, methyl, or aryl groups (e.g., replacing 3-methylphenyl with fluorophenyl) to assess impact on bioactivity .
  • Bioassays : Test antimicrobial activity (e.g., MIC assays against S. aureus or E. coli) or enzyme inhibition (e.g., COX-2 assays). Compare results to identify key functional groups .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .

Q. How can researchers resolve contradictions in bioactivity data across substituted benzoxazole derivatives?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compile data from multiple studies and normalize variables (e.g., assay conditions, solvent effects).
  • Electron-Donating/Withdrawing Effects : Use Hammett plots to correlate substituent σ values with activity trends. For example, nitro groups may enhance reactivity in electrophilic assays but reduce solubility .
  • In Silico Validation : Perform MD simulations (GROMACS) to assess stability of ligand-target complexes under varying conditions .

Q. What computational methods are suitable for predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or GOLD to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (e.g., < -8 kcal/mol) and validate with MM/GBSA binding energy calculations .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using LigandScout) to identify essential interaction features (e.g., hydrogen bonds with nitro groups) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for top predicted targets experimentally .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature: 80–120°C; catalyst loading: 5–15 mol%).
  • In Situ Monitoring : Use FTIR or HPLC to track reaction progress and identify side products (e.g., over-nitration byproducts) .
  • Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME) for safer, high-yield reactions .

Data Analysis and Contradiction Management

Q. How to address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Re-analyze spectra (NMR, IR) with internal standards (e.g., TMS for NMR) to rule out instrumentation errors.
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., slow evaporation in ethanol) and comparing bond lengths/angles to literature (e.g., C3–C9 bond in benzoxazoles averages 1.48 Å) .
  • Isotopic Labeling : Use 15N-labeled precursors to confirm nitro group positioning via 2D NMR (HSQC) .

Q. What strategies mitigate the electron-withdrawing effects of the nitro group during functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily reduce nitro to amine (e.g., H₂/Pd-C) for electrophilic substitutions, then re-oxidize .
  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate methyl-substituted positions selectively .
  • DFT Calculations : Predict reactive sites using Gaussian09 (B3LYP/6-31G*) to guide synthetic modifications .

Experimental Design

Q. How to design a kinetic study for nitro group reduction in this compound?

  • Methodological Answer :
  • Conditions : Use H₂/Pd-C in ethanol under varying pressures (1–3 atm) and temperatures (25–50°C).
  • Sampling : Withdraw aliquots at intervals (0, 15, 30, 60 min) for HPLC analysis (C18 column, 220 nm detection).
  • Rate Law Determination : Fit data to first/second-order models (e.g., ln[C] vs. time for pseudo-first-order) .

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